molecular formula C22H23BrN6O2 B608242 Onametostat CAS No. 2086772-26-9

Onametostat

カタログ番号 B608242
CAS番号: 2086772-26-9
分子量: 483.37
InChIキー: DBSMLQTUDJVICQ-CJODITQLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Onametostat, also known as JNJ-64619178, is an orally available small molecule inhibitor of protein arginine methyltransferase 5 (PRMT5) with potential antiproliferative and antineoplastic activities . It selectively targets and irreversibly binds to the S-adenosylmethionine (SAM)- and substrate-binding pockets of the PRMT5/methylosome protein 50 (MEP50) complex, inhibiting its function . This may lead to decreased growth of rapidly proliferating cells, including cancer cells .


Molecular Structure Analysis

The molecular formula of Onametostat is C22H23BrN6O2 . The exact mass is 482.11 and the molecular weight is 483.370 .


Physical And Chemical Properties Analysis

Onametostat has a molecular weight of 483.37 and a chemical formula of C22H23BrN6O2 . It has 7 hydrogen bond acceptors, 4 hydrogen bond donors, and 4 rotatable bonds . The topological polar surface area is 136.1 .

科学的研究の応用

Treatment of Advanced Solid Tumors

JNJ-64619178 has been evaluated in a Phase 1 study for its use in patients with advanced malignant solid tumors . The study found that JNJ-64619178 demonstrated manageable dose-dependent toxicity and preliminary evidence of antitumor activity in adenoid cystic carcinoma (ACC) and other tumor types .

Treatment of Non-Hodgkin Lymphomas (NHL)

The same Phase 1 study also evaluated the use of JNJ-64619178 in patients with non-Hodgkin lymphomas (NHL) . The study found that JNJ-64619178 showed dose-proportional pharmacokinetics and robust target engagement across all dose levels .

Treatment of Lower-Risk Myelodysplastic Syndromes

JNJ-64619178 has been studied for its use in patients with lower-risk myelodysplastic syndromes . The study hypothesized that inhibition of PRMT5 by JNJ-64619178 may target splicing factor gene mutant MDS clones, leading to recovery of normal hematopoiesis .

Inhibition of Epigenetic Targets in Glioblastoma Cell Lines

Onametostat has been found to reduce proliferation and viability in both normoxic and hypoxic conditions in glioblastoma cell lines . This suggests that inhibition of epigenetic targets might represent a viable strategy for glioblastoma treatment .

Treatment of MGMT-Positive and MGMT-Negative Cell Lines

Onametostat has been found to have high potency under both normoxic and hypoxic conditions in both MGMT-positive and MGMT-negative cell lines . This suggests that Onametostat could be a potential treatment for a variety of cell lines .

Potential Use in Other Solid Tumors and Lymphomas

JNJ-64619178 is currently in clinical trials for patients with advanced solid tumors, non-Hodgkin’s lymphoma, and lower-risk myelodysplastic syndromes . This suggests that JNJ-64619178 could have potential applications in a variety of other solid tumors and lymphomas .

作用機序

Target of Action

JNJ-64619178, also known as Onametostat, is a novel, selective, and potent inhibitor of the protein arginine methyltransferase 5 (PRMT5) . PRMT5 is an enzyme that methylates a variety of proteins involved in several biological processes such as splicing, multiple signal transduction pathways, epigenetic control of gene expression, and mechanisms leading to protein expression required for cellular proliferation .

Mode of Action

JNJ-64619178 binds simultaneously to the S-adenosylmethionine (SAM) and protein substrate-binding pockets of the PRMT5/MEP50 complex . This binding is pseudo-irreversible, leading to a prolonged inhibition of PRMT5 . The inhibition of PRMT5 by JNJ-64619178 results in an accumulation of splicing abnormalities .

Biochemical Pathways

The inhibition of PRMT5 affects multiple biochemical pathways. PRMT5 regulates the activity of the splicing machinery through methylation of key spliceosome proteins . Therefore, the inhibition of PRMT5 by JNJ-64619178 may target splicing factor gene mutant clones, leading to recovery of normal hematopoiesis .

Pharmacokinetics

JNJ-64619178 has shown dose-proportional pharmacokinetics (PK) and robust target engagement, as measured by plasma symmetric dimethylarginine, across all dose levels . The compound demonstrated manageable dose-dependent toxicity and preliminary evidence of antitumor activity in adenoid cystic carcinoma (ACC) and other tumor types .

Result of Action

The inhibition of PRMT5 by JNJ-64619178 has demonstrated potent antiproliferative activity in subsets of cancer cell lines derived from various histologies, including lung, breast, pancreatic, and hematological malignancies . In primary acute myelogenous leukemia samples, the presence of splicing factor mutations correlated with a higher ex vivo sensitivity to JNJ-64619178 . Furthermore, the potent and unique mechanism of inhibition of JNJ-64619178 led to efficient tumor growth inhibition and regression in several xenograft models in vivo .

Action Environment

The action of JNJ-64619178 can be influenced by environmental factors such as the presence of specific mutations in the cancer cells. For instance, the presence of splicing factor mutations has been associated with an antiproliferative effect following ex vivo JNJ-64619178 treatment in primary acute myelogenous leukemia samples

Safety and Hazards

Onametostat is toxic and contains a pharmaceutically active ingredient . It can cause moderate to severe irritation to the skin and eyes . In case of inhalation, skin contact, eye contact, or swallowing, appropriate first aid measures should be taken .

特性

IUPAC Name

(1S,2R,3S,5R)-3-[2-(2-amino-3-bromoquinolin-7-yl)ethyl]-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BrN6O2/c23-15-8-12-3-1-11(7-16(12)28-21(15)25)2-4-13-9-17(19(31)18(13)30)29-6-5-14-20(24)26-10-27-22(14)29/h1,3,5-8,10,13,17-19,30-31H,2,4,9H2,(H2,25,28)(H2,24,26,27)/t13-,17+,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSMLQTUDJVICQ-CJODITQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1N2C=CC3=C(N=CN=C32)N)O)O)CCC4=CC5=NC(=C(C=C5C=C4)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@H]([C@@H]1N2C=CC3=C(N=CN=C32)N)O)O)CCC4=CC5=NC(=C(C=C5C=C4)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BrN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Onametostat

CAS RN

2086772-26-9
Record name Onametostat
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2086772269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ONAMETOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8VKI8FPW0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。